GSK990 was developed by GlaxoSmithKline and falls under the classification of small molecule inhibitors targeting enzymes involved in metabolic pathways. Specifically, it is categorized within the group of isocitrate dehydrogenase inhibitors.
The synthesis of GSK990 involves several steps that are typical for developing small molecule inhibitors. The compound was prepared as a stock solution in dimethyl sulfoxide at a concentration of 20 mM for further biological evaluation. The detailed synthetic pathway includes:
GSK990's molecular structure can be analyzed using various spectroscopic techniques. While specific structural data for GSK990 itself may not be widely published, it typically features functional groups that are essential for its interaction with the target enzyme.
GSK990 has been subjected to various chemical reaction analyses to evaluate its stability and reactivity under biological conditions:
The mechanism of action for GSK990 involves its interaction with the mutant forms of the isocitrate dehydrogenase enzyme:
The physical and chemical properties of GSK990 include:
GSK990 has potential applications primarily in scientific research related to cancer therapy:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: